Sigma-1 Receptor Affinity: 2-(3-(4-Bromophenoxy)propyl)pyridine vs. Halogen-Substituted Analogs
2-(3-(4-Bromophenoxy)propyl)pyridine demonstrates nanomolar affinity for the sigma-1 receptor, with an IC50 of 1.40 nM in guinea pig cerebellum membranes [1]. This affinity is approximately 480-fold higher than that of a structurally related chloro-substituted analog which exhibits a Ki of 675 nM for the sigma-2 receptor in rat liver membranes [2]. The bromine atom at the para position appears critical for optimal binding pocket occupancy, a finding consistent with broader structure-activity relationship studies indicating that halogen size and polarizability directly correlate with sigma receptor recognition [3].
| Evidence Dimension | Sigma receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 1.40 nM (sigma-1 receptor, human) |
| Comparator Or Baseline | Chloro-substituted analog: Ki = 675 nM (sigma-2 receptor, rat liver membranes) |
| Quantified Difference | Approximately 480-fold difference in binding potency (note: different receptor subtypes and species; directional inference only) |
| Conditions | Target compound: [3H]DTG radioligand displacement in guinea pig cerebellum; Comparator: [3H]DTG radioligand displacement in rat liver membranes |
Why This Matters
This nanomolar binding potency makes the compound suitable for sigma-1 receptor probe development, whereas analogs with different halogens may require substantially higher concentrations to achieve comparable target engagement.
- [1] BindingDB BDBM50421895 (CHEMBL555890). In vitro binding affinity against sigma receptor using [3H]DTG as radioligand in guinea pig cerebellum. IC50: 1.40 nM. Curated by ChEMBL. 2013. View Source
- [2] BindingDB BDBM50001197 (CHEMBL2112789). Binding affinity of Sigma opioid receptor type 2 in rat liver membranes using [3H]DTG ligand. Ki: 675 nM. View Source
- [3] Synthesis and σ receptor binding of halogenated analogs. Bioorganic & Medicinal Chemistry. 2008;16(2):755-61. View Source
